Molybdän(II)-2-ethylhexanoat

Übersicht

Beschreibung

Molybdenum 2-ethylhexanoate is an organometallic compound that is soluble in organic solvents . It is used as an additive for advanced lubricating oils, hydrocracking catalysts, or for the extraction of tar or viscous oil .

Synthesis Analysis

A process for synthesizing metal 2-ethylhexanoates, which could potentially include Molybdenum 2-ethylhexanoate, involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .

Molecular Structure Analysis

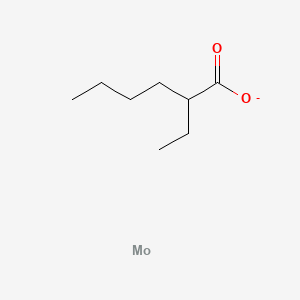

The molecular formula of Molybdenum 2-ethylhexanoate is C32H60MoO8. Its average mass is 668.754 Da and its monoisotopic mass is 670.334229 Da .

Wissenschaftliche Forschungsanwendungen

Katalysatoren in chemischen Reaktionen

Molybdän(II)-2-ethylhexanoat wird häufig in verschiedenen Katalysatoren für Oxidation, Hydrierung und Polymerisation verwendet . Als Katalysator kann es chemische Reaktionen beschleunigen, ohne dabei verbraucht zu werden. Das macht es zu einem wertvollen Werkzeug in vielen industriellen Prozessen.

Haftvermittler

Diese Verbindung dient als Haftvermittler . Es kann die Bindung zwischen verschiedenen Materialien verbessern, was besonders in der Herstellung von Verbundwerkstoffen und in der Mikroelektronik nützlich ist.

Metallurgie

Im Bereich der Metallurgie wird this compound verwendet, um freien Sauerstoff und Schwefel durch Bildung stabiler Oxysulfide zu entfernen . Es bindet auch unerwünschte Spurenelemente wie Blei und Antimon .

Glas und Glaspolieren

This compound gilt als das effizienteste Glaspoliermittel für das präzise optische Polieren . Es wird bei der Herstellung und Wartung von hochwertigen optischen Komponenten verwendet.

Keramik

In der Keramikindustrie wird diese Verbindung im Produktionsprozess verwendet . Seine spezifische Rolle kann je nach Art der Keramik und den gewünschten Eigenschaften des Endprodukts variieren.

Anwendungen in der Solarenergie und Wasseraufbereitung

This compound wird in modernen Anwendungen der Solarenergie und Wasseraufbereitung verwendet . Es wird bei der Herstellung von Solarzellen und in verschiedenen Verfahren zur Behandlung und Reinigung von Wasser verwendet.

Wirkmechanismus

Target of Action

Molybdenum 2-ethylhexanoate, a soluble organometallic compound, primarily targets a variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . These enzymes play crucial roles in various biochemical reactions, including redox reactions, and are essential for the survival and functioning of nearly all organisms .

Biochemical Pathways

Molybdenum 2-ethylhexanoate affects the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . Moco is the essential component of a group of redox enzymes, which are diverse in terms of their phylogenetic distribution and their architectures . More than 50 Moco-containing enzymes were identified in bacteria, archaea, plants, and animals to date .

Pharmacokinetics

As an organometallic compound, it is soluble in organic solvents . This solubility can potentially influence its absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.

Result of Action

The molecular and cellular effects of Molybdenum 2-ethylhexanoate’s action are primarily seen in its role as a catalyst in various reactions, including hydrogenation, oxidation, and de-nitrogenation . In semiconductor manufacturing, it enables the creation of high-performance electronic devices .

Action Environment

The action, efficacy, and stability of Molybdenum 2-ethylhexanoate can be influenced by various environmental factors. For instance, in semiconductor manufacturing, the high-temperature environments during thin film deposition can impact its action . Furthermore, the compound’s stability and solubility in different solvents can also affect its efficacy and stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Molybdenum is a key component of several enzymes, including xanthine oxidase and sulfite oxidase, which are involved in purine catabolism and the conversion of sulfite to sulfate, respectively Molybdenum 2-ethylhexanoate, as a source of molybdenum, may potentially interact with these enzymes and influence their activities

Cellular Effects

The cellular effects of Molybdenum 2-ethylhexanoate are not well-documented. Molybdenum, the key component of this compound, is known to influence cell function. For instance, molybdenum-dependent enzymes play roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Molybdenum is involved in several metabolic pathways, including purine catabolism and the conversion of sulfite to sulfate It is likely that Molybdenum 2-ethylhexanoate, as a source of molybdenum, could be involved in these pathways

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Molybdenum 2-ethylhexanoate can be achieved through the reaction of Molybdenum trioxide with 2-ethylhexanoic acid in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Molybdenum trioxide", "2-ethylhexanoic acid", "Solvent (e.g. toluene)", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Dissolve Molybdenum trioxide in the solvent", "Add 2-ethylhexanoic acid to the solution", "Add the catalyst to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid under vacuum to obtain Molybdenum 2-ethylhexanoate" ] } | |

CAS-Nummer |

34041-09-3 |

Molekularformel |

C8H16MoO2 |

Molekulargewicht |

240.16 g/mol |

IUPAC-Name |

2-ethylhexanoic acid;molybdenum |

InChI |

InChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

VXIWJTFRRIZCQJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Mo] |

Kanonische SMILES |

CCCCC(CC)C(=O)O.[Mo] |

Andere CAS-Nummern |

34041-09-3 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

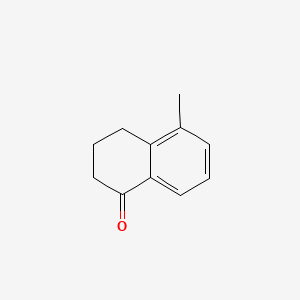

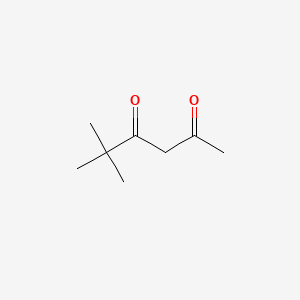

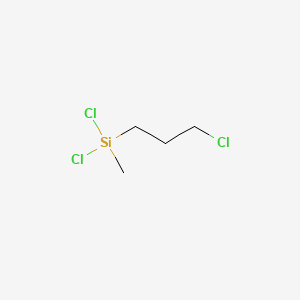

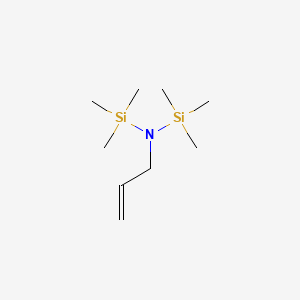

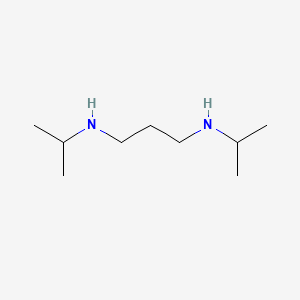

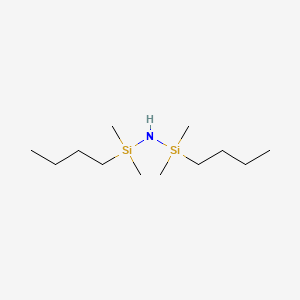

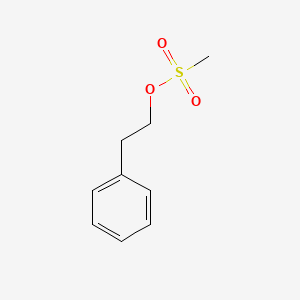

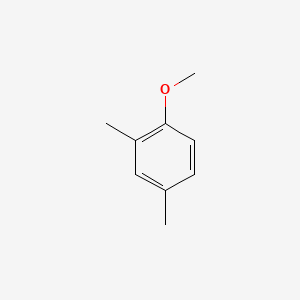

Feasible Synthetic Routes

Q & A

Q1: How does molybdenum 2-ethylhexanoate contribute to the hydroprocessing of heavy oil?

A1: Molybdenum 2-ethylhexanoate functions as a precursor to the active catalyst in the hydroprocessing of heavy oil []. Instead of introducing a pre-made catalyst, this compound is mixed with a diluent oil and then combined with the heavy oil feedstock []. Upon heating within the reactor, molybdenum 2-ethylhexanoate decomposes. The liberated molybdenum then reacts with sulfur present in the heavy oil to form nano-sized, colloidal or molecular, molybdenum sulfide catalysts in situ []. These highly dispersed catalysts promote the desired hydrocracking reactions, breaking down large hydrocarbon molecules into smaller, more valuable products [].

Q2: What are the advantages of forming the catalyst in situ using molybdenum 2-ethylhexanoate compared to using a pre-made catalyst?

A2: The in situ formation of the catalyst offers several potential advantages. Firstly, it allows for a highly dispersed catalyst throughout the heavy oil, potentially increasing catalytic efficiency []. Secondly, this method may eliminate the need for separate catalyst synthesis and handling steps, simplifying the overall process []. Lastly, the formation of the catalyst within the heavy oil itself could potentially lead to better catalyst-feedstock interaction, enhancing the hydrocracking process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)